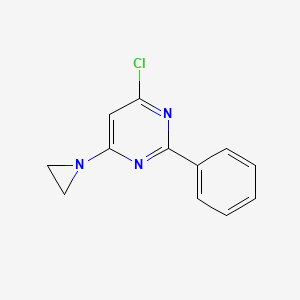
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is a heterocyclic compound that features an aziridine ring, a chloro substituent, and a phenyl group attached to a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the nucleophilic attack of the aziridine on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles, leading to the formation of more stable compounds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Ring-Opening Reactions: Nucleophiles such as water, alcohols, or amines in the presence of acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Ring-Opening Reactions: Amino alcohols or diamines, depending on the nucleophile used.
Oxidation and Reduction: Corresponding N-oxides or amines.
Aplicaciones Científicas De Investigación
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties due to the presence of the aziridine ring, which can alkylate DNA and proteins.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe to study the mechanisms of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form covalent bonds with DNA, proteins, and other biomolecules, leading to the disruption of their normal functions. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging the DNA of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Found in flue-cured tobacco, this compound also contains an aziridine ring and exhibits similar biological activities.
Aziridine-1-carbaldehyde Oximes: These compounds are known for their cytotoxic activity and potential as anticancer agents.
Uniqueness
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is unique due to the combination of the aziridine ring with a pyrimidine core, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
63019-51-2 |
|---|---|
Fórmula molecular |
C12H10ClN3 |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
4-(aziridin-1-yl)-6-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C12H10ClN3/c13-10-8-11(16-6-7-16)15-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
HANLIIBFXPRKMI-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


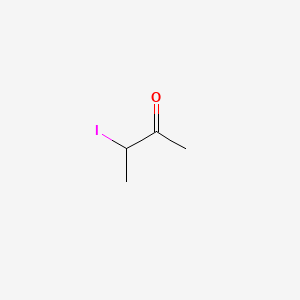
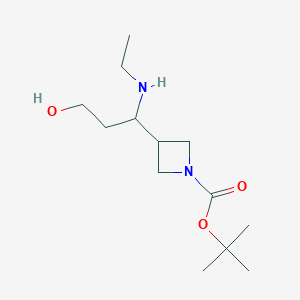
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)
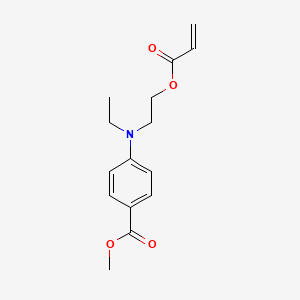

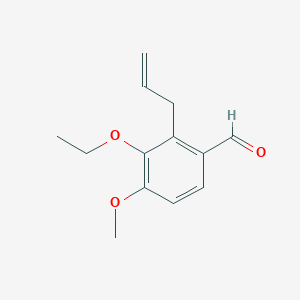
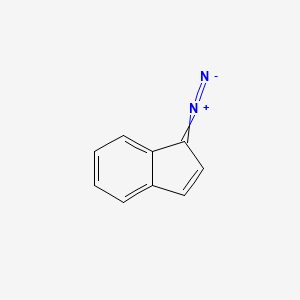


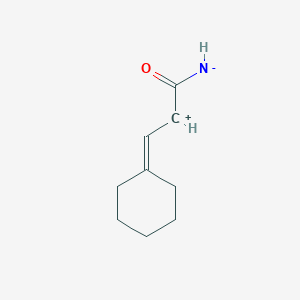
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)


